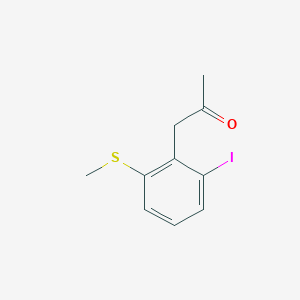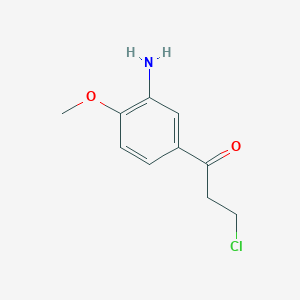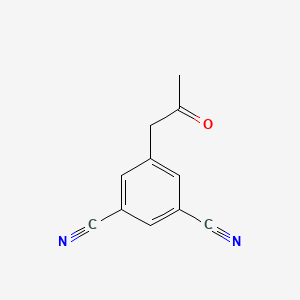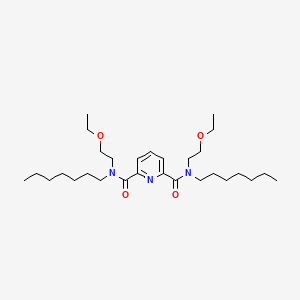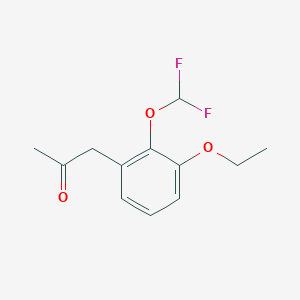
2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with amino, oxo, and cyano groups, as well as a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile typically involves multi-step reactions. One common method involves the condensation of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. This reaction is usually carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and cyano groups may form hydrogen bonds or electrostatic interactions with biological molecules, while the oxo group can participate in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-methylphenol: Shares the amino and methylphenyl groups but lacks the pyridine ring and cyano groups.
2-amino-4-methylthiazole: Contains a thiazole ring instead of a pyridine ring and has different functional groups.
2-amino-4,6-diphenylnicotinonitrile: Similar pyridine ring structure but with different substituents.
Uniqueness
2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile is unique due to its combination of functional groups and the specific arrangement of these groups on the pyridine ring
Propriétés
Numéro CAS |
67720-43-8 |
|---|---|
Formule moléculaire |
C14H10N4O |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H10N4O/c1-8-2-4-9(5-3-8)12-10(6-15)13(17)18-14(19)11(12)7-16/h2-5H,1H3,(H3,17,18,19) |
Clé InChI |
COSHYDBMGCDOQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
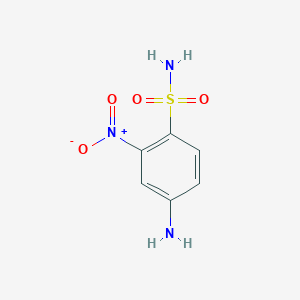

![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
